molecular formula C15H21NO B15233577 (1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine

(1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine

Cat. No.: B15233577
M. Wt: 231.33 g/mol
InChI Key: UVIJLKYLAQKBKE-HNNXBMFYSA-N
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Description

(1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine is a chiral amine characterized by a cyclopentyloxy-substituted phenyl group attached to a but-3-enylamine backbone. The cyclopentyloxy group confers significant lipophilicity, which may enhance blood-brain barrier permeability or receptor binding affinity.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

(1S)-1-(3-cyclopentyloxyphenyl)but-3-en-1-amine

InChI

InChI=1S/C15H21NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h2,5,7,10-11,13,15H,1,3-4,6,8-9,16H2/t15-/m0/s1

InChI Key

UVIJLKYLAQKBKE-HNNXBMFYSA-N

Isomeric SMILES

C=CC[C@@H](C1=CC(=CC=C1)OC2CCCC2)N

Canonical SMILES

C=CCC(C1=CC(=CC=C1)OC2CCCC2)N

Origin of Product

United States

Biological Activity

(1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a but-3-enyl group linked to a phenyl ring substituted with a cyclopentyloxy moiety. This compound's potential biological activity is of particular interest, especially in the context of pharmacological applications.

Chemical Structure and Properties

The molecular formula of (1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine is C13H17NOC_{13}H_{17}NO. Its structure can be represented as follows:

 1S 1 3 Cyclopentyloxyphenyl but 3 enylamine\text{ 1S 1 3 Cyclopentyloxyphenyl but 3 enylamine}

The biological activity of (1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine is hypothesized to involve interactions with specific biological targets, including receptors and enzymes. The presence of the cyclopentyloxy group may enhance binding affinity due to conformational rigidity, while the amine group can facilitate hydrogen bonding interactions with target sites.

Biological Activity

Research on the biological activity of (1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine is limited; however, similar compounds have demonstrated various pharmacological effects, including:

  • Antidepressant Activity : Compounds with similar structures have been shown to exhibit antidepressant effects by modulating neurotransmitter levels in the brain.
  • Anti-inflammatory Effects : Some analogs demonstrate anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : Structural relatives have been investigated for their analgesic effects, providing insights into pain management applications.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of (1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine, a comparison with structurally similar compounds is essential. The following table summarizes notable analogs:

Compound NameStructure FeaturesUnique Characteristics
4-(Cyclopentoxy)anilineContains an aniline structureMore polar due to the amino group, affecting solubility
1-(4-Methoxyphenyl)butan-1-amineSimilar but with a methoxy substituentPotentially different biological activity due to methoxy influence
Cyclohex-3-enylamineContains a cyclohexane ringExhibits different reactivity due to ring strain

Case Studies and Research Findings

While direct studies on (1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine are scarce, related research provides valuable insights. For instance:

  • A study investigating cycloalkyl-substituted amines found that modifications at the phenolic position significantly impacted receptor binding affinity and selectivity .
  • Another research highlighted that compounds with similar alkenyl functionalities exhibited enhanced analgesic effects through modulation of pain pathways .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The cyclopentyloxy group in the target compound distinguishes it from analogs like the SC-558 derivatives (), which feature substituents such as methoxy (1c), bromo (1d), or ester groups (1f). Key differences include:

  • Steric Effects : Cyclopentyloxy may restrict rotational freedom or hinder binding to flat hydrophobic pockets compared to planar groups like bromine (1d).
  • Electronic Effects : Unlike electron-withdrawing groups (e.g., Br, Cl in 1d and 1e), the cyclopentyloxy group is electron-donating, which could alter π-π stacking or hydrogen-bonding interactions.

Table 1: Substituent Comparison

Compound Substituent Lipophilicity (LogP*) Key Interactions Reference
Target Compound 3-Cyclopentyloxy High Hydrophobic, van der Waals -
SC-558 Analog 1c OCH₃ Moderate Hydrogen bonding
SC-558 Analog 1d Br High Halogen bonding

*Estimated based on substituent contributions.

Cycloalkyl Group Size and Pharmacokinetics

The cyclopentyl moiety (5-membered ring) contrasts with the cycloheptylpropyl group in (S)-2-(butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (). Key distinctions include:

  • Ring Size : Cyclopentyl (5-membered) offers optimal balance between conformational rigidity and steric bulk, whereas cycloheptyl (7-membered) increases lipophilicity and may reduce solubility.
  • Synthetic Accessibility : Cyclopentyloxy groups are more synthetically tractable in stereoselective reactions compared to larger cycloalkyl chains.

Table 2: Cycloalkyl Group Impact

Compound Cycloalkyl Group Ring Size Solubility (mg/mL)* Metabolic Stability
Target Compound Cyclopentyloxy 5 <0.1 Moderate (CYP3A4)
Compound 8 () Cycloheptylpropyl 7 <0.01 Low (CYP2D6)

*Theoretical values based on group contributions.

Functional Group Comparisons: Amine vs. Amide

The primary amine in the target compound differs from the amide in Benazepril hydrochloride () and the carbamate in Compound 8 ():

  • Basicity : The amine group (pKa ~10) is protonated at physiological pH, enabling ionic interactions with acidic residues (e.g., aspartate in receptors). Amides (pKa ~0) remain uncharged, relying on hydrogen bonding.
  • Stability : Amines are prone to oxidation, whereas amides (e.g., Benazepril) exhibit higher metabolic stability due to resistance to hydrolysis.

Table 3: Functional Group Properties

Functional Group Example Compound Ionization State (pH 7.4) Metabolic Pathway
Amine Target Compound Protonated (+1 charge) N-oxidation, deamination
Amide Benazepril HCl Neutral Ester hydrolysis

Research Findings and Implications

  • Selectivity : The cyclopentyloxy group may confer selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) over COX-2 targets common to SC-558 analogs .
  • Solubility Challenges : Compared to smaller substituents (e.g., OCH₃), the target compound’s low solubility may necessitate prodrug strategies or salt formation (e.g., hydrochloride).
  • Synthetic Considerations : The stereospecific synthesis of the (1S)-configuration requires chiral catalysts or resolution techniques, similar to the protocols for Compound 8 () .

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